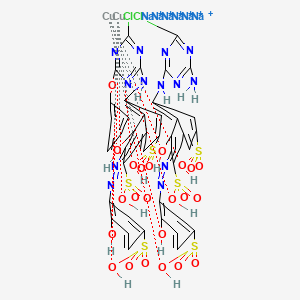

C.I. Reactive Violet 2

Description

Properties

CAS No. |

8063-57-8 |

|---|---|

Molecular Formula |

C44H31Cl2Cu2N13Na6O23S6+6 |

Molecular Weight |

1638.1 g/mol |

IUPAC Name |

hexasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;5-[(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;copper |

InChI |

InChI=1S/C25H17ClN6O12S3.C19H14ClN7O11S3.2Cu.6Na/c26-23-28-24(30-25(29-23)44-13-4-2-1-3-5-13)27-17-11-15(46(38,39)40)8-12-9-19(47(41,42)43)21(22(34)20(12)17)32-31-16-10-14(45(35,36)37)6-7-18(16)33;20-17-23-18(21)25-19(24-17)22-11-6-9(40(33,34)35)3-7-4-13(41(36,37)38)15(16(29)14(7)11)27-26-10-5-8(39(30,31)32)1-2-12(10)28;;;;;;;;/h1-11,33-34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,27,28,29,30);1-6,28-29H,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);;;;;;;;/q;;;;6*+1 |

InChI Key |

JQTDXLSGUFIZOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)Cl.C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |

Origin of Product |

United States |

Advanced Methodologies for Characterization and Monitoring of C.i. Reactive Violet 2 in Research Environments

Spectroscopic Techniques for Structural Elucidation and Reaction Intermediates

Spectroscopic methods are indispensable for analyzing the fundamental structure of C.I. Reactive Violet 2 and tracking its transformation during chemical or biological processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Concentration Dynamics

UV-Vis spectroscopy is a primary tool for quantifying this compound in aqueous solutions and monitoring its degradation. The technique relies on measuring the absorbance of light, which is directly proportional to the dye's concentration. The color of the dye is attributed to its extended system of conjugated double bonds, including the azo linkage (-N=N-), which absorbs light in the visible spectrum. scirp.org

The UV-Vis spectrum of a typical reactive violet dye is characterized by two main absorption bands: a strong peak in the visible region, responsible for its color, and another in the UV region, associated with the aromatic rings in its structure. researchgate.net For this compound, the maximum absorbance (λmax) in the visible region is reported to be around 552 nm. ekb.eg The degradation of the dye, for instance during wastewater treatment studies, can be effectively monitored by observing the decrease in the intensity of this peak, which signifies the breakdown of the chromophore. scirp.orgresearchgate.net

Table 1: UV-Vis Spectral Properties of this compound and Similar Dyes

| Dye Name | λmax (Visible Region) | λmax (UV Region) | Application/Observation |

| This compound | 552 nm | Not specified | Used to determine residual dye concentration in adsorption studies. ekb.eg |

| C.I. Reactive Violet 5 | ~560 nm | ~320 nm | Disappearance of the 560 nm peak indicates chromophore degradation. researchgate.net |

| C.I. Reactive Blue 21 | Not specified | Not specified | Used to study dye aggregation in the presence of electrolytes. researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Transformation Profiling

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within the this compound molecule and tracking their changes during reactions. By analyzing the absorption of infrared radiation, specific bonds and structural features can be detected. This is particularly useful for confirming the degradation of the dye, where the disappearance of characteristic peaks or the appearance of new ones indicates molecular transformation. scholarena.comjabsonline.org

Table 2: Typical FTIR Peak Assignments for Reactive Azo Dyes and Their Degradation Products

| Wavenumber (cm⁻¹) | Functional Group | Significance in Analysis |

| ~3400-3500 | O-H, N-H stretching | Indicates hydroxyl and amine groups, present in the parent dye and its degradation products. scholarena.com |

| ~1600-1620 | N=N stretching (Azo bond) | Disappearance of this peak is a key indicator of dye degradation. scholarena.commdpi.com |

| ~1500-1580 | C=C stretching (Aromatic ring) | Changes in this region suggest the breakdown of the aromatic structure. mdpi.com |

| ~1100-1200 | S=O stretching (Sulfonate group) | Indicates the presence of sulfonic acid groups, crucial for solubility. jabsonline.org |

| ~850 | C-H deformation | Appearance of new peaks in this region can signify the formation of alicyclic intermediates. scholarena.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For complex structures like this compound, ¹H NMR and ¹³C NMR can provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for a complete structural map. researchgate.net

While obtaining and interpreting NMR spectra for commercial dyes can be complex, studies on related sulfonated reactive azo dyes demonstrate the power of this method. nih.govrsc.org For example, ¹H NMR has been used to characterize the unstable cis-isomers of azo dyes formed upon photo-irradiation, identified by large chemical shift changes for aromatic protons adjacent to the azo linkage. nih.govrsc.org In degradation studies, ¹H NMR can reveal the formation of new intermediates by showing the appearance of new signals, often in the aromatic region (around 6.0-8.5 ppm) and aliphatic regions (around 2.5-4.0 ppm), which differ from the parent dye's spectrum. scirp.org This technique provides crucial information on the specific chemical transformations occurring, such as the cleavage of the azo bond and the breakdown of aromatic structures. scirp.org

Chromatographic Separations for Analytical Purity and Product Identification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and identifying the various products formed during its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is the foremost analytical method for the quantitative analysis of reactive dyes like this compound. researchgate.net It is highly effective for separating the parent dye from its hydrolysis products, unreacted intermediates, and isomers in complex matrices such as wastewater or dye synthesis batches. ncsu.edu

Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of the various components. ncsu.eduresearchgate.net The use of an ion-pairing agent in the mobile phase can also improve the retention and separation of anionic dyes. researchgate.net Detection is usually performed with a UV-Vis or a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. jabsonline.org This method allows for the precise quantification of the active dye and its byproducts, which is critical for quality control and for studying reaction kinetics. researchgate.net

Table 3: Exemplary HPLC Conditions for Reactive Dye Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | ncsu.eduresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., 20 mM ammonium acetate) | researchgate.net |

| Flow Rate | Typically 1.0 mL/min | jabsonline.org |

| Detector | UV-Vis or Diode-Array Detector (DAD) | jabsonline.org |

| Application | Separation of dye isomers, hydrolysis products, and degradation metabolites. | jabsonline.orgmdpi.comncsu.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Identification

While the this compound molecule itself is large and non-volatile, making it unsuitable for direct GC-MS analysis, this technique is invaluable for identifying the smaller, volatile compounds that are formed during its degradation. jabsonline.org In research environments, degradation is often induced through processes like electrochemical oxidation, ozonation, or advanced oxidation processes. scispace.comdoi.org

The process involves extracting the degradation products from the aqueous solution, often using a solvent like ethyl acetate (B1210297) or dichloromethane. jabsonline.orgscispace.com The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and affinity for the capillary column (e.g., a DB-5 column). researchgate.netscispace.com The separated compounds then enter the mass spectrometer, which fragments them and provides a mass spectrum—a unique fingerprint based on the mass-to-charge ratio of the fragments. scispace.com By comparing these spectra to established libraries, the chemical structures of the degradation intermediates can be identified. scispace.comdoi.org This has been successfully used to identify products like benzene (B151609) diazonium and other aromatic amines from the breakdown of similar azo dyes, providing crucial insights into the degradation pathway. doi.org

Advanced Microscopy and Surface Analysis for Material Interaction Studies

The interaction between this compound and solid materials such as adsorbents and catalysts is fundamentally a surface phenomenon. Therefore, detailed characterization of the material's surface morphology, crystalline structure, and porosity is essential to elucidate the mechanisms of interaction.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of adsorbent materials at the micro and nano-scale. In research focused on the removal of this compound from aqueous solutions, SEM is used to examine the physical structure of adsorbents, which is critical for their dye-binding capacity.

Researchers investigating the decolorization of this compound have utilized SEM to characterize novel adsorbents. For instance, a study on a copolymer flocculant (CATCS) synthesized from starch and chitosan (B1678972) for dye removal employed SEM to reveal its surface features. rsc.orgrsc.org The SEM images indicated that the flocculant possessed a very rough and network-like structure. rsc.orgrsc.org This morphology is considered advantageous for the adsorption and bridging performance required for effective dye solution decolorization. rsc.orgrsc.org The irregular and porous surface provides a large area for the dye molecules to adsorb.

In a separate study on a hydrothermally synthesized Ag/anatase photocatalyst for RV2 degradation, SEM analysis showed a non-uniform dispersion of silver particles across a matrix composed of fine particles. mdpi.compsecommunity.org This morphological insight is vital for understanding the distribution of active catalytic sites.

Table 1: SEM Characterization of Materials Used in this compound Studies

| Material | Observed Morphology | Implication for RV2 Interaction | Reference |

|---|---|---|---|

| CATCS Copolymer Flocculant | Rough, network-like structure | Promotes adsorption and bridging performance | rsc.orgrsc.org |

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the characterization of the size, shape, and arrangement of nanoparticles in catalytic materials. This is particularly important in the photocatalytic degradation of dyes like this compound, where the efficiency of the catalyst is highly dependent on the properties of its constituent nanoparticles.

In a study on a silver-decorated nanocrystalline anatase photocatalyst for the degradation of RV2, High-Resolution TEM (HRTEM) was instrumental. mdpi.compsecommunity.org The analysis revealed that the anatase nanoparticles had a spherical morphology with a narrow size distribution, averaging around 8 nm in particle size. mdpi.compsecommunity.org Furthermore, HRTEM showed that the silver nanoparticles were between 60 and 90 nm. mdpi.compsecommunity.org TEM also helped identify the exposed crystal facets, noting the presence of the more active anatase {100} crystal surface, which is significant for photocatalytic activity. mdpi.compsecommunity.org

Table 2: TEM Findings for Nanocatalyst Used in RV2 Degradation

| Parameter | Measurement | Significance | Reference |

|---|---|---|---|

| Anatase Nanoparticle Morphology | Spherical | Uniform shape contributes to predictable catalytic behavior. | mdpi.compsecommunity.org |

| Anatase Nanoparticle Size | Average 8 nm | Small particle size increases surface area for reaction. | mdpi.compsecommunity.org |

| Silver Nanoparticle Size | 60 - 90 nm | Size of co-catalyst particles influences electronic properties. | mdpi.compsecommunity.org |

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase composition, and crystallite size of photocatalytic materials. The photocatalytic activity of a semiconductor, such as titanium dioxide (TiO₂), is intrinsically linked to its crystalline phase (anatase, rutile, or brookite).

In the context of this compound degradation, XRD has been used to characterize various TiO₂-based photocatalysts. A study involving an Ag/anatase photocatalyst confirmed through XRD that the matrix was composed of pure anatase. mdpi.compsecommunity.org Using the Scherrer equation, the crystallite size was calculated to be approximately 8 nm, which corroborated the findings from TEM. mdpi.compsecommunity.org Another research effort exploring different TiO₂ powders (P25, PC105, PC500) for RV2 treatment also utilized XRD to assess their granulometric and crystalline properties. researchgate.netresearchgate.net

Table 3: XRD Data for Photocatalysts in RV2 Research

| Photocatalyst | Crystalline Phase | Average Crystallite Size (nm) | Reference |

|---|---|---|---|

| Ag/Anatase | Pure Anatase | 8 | mdpi.compsecommunity.org |

The surface area and porosity of adsorbents and catalysts are critical parameters that determine their capacity for adsorbing molecules like this compound and the accessibility of active sites. Nitrogen adsorption-desorption isotherms, typically analyzed using the Brunauer-Emmett-Teller (BET) method, provide quantitative data on these properties.

For the hydrothermally-derived Ag/anatase photocatalyst used in RV2 degradation, N₂ adsorption-desorption isotherms were used to establish a specific surface area of 209 m²/g. mdpi.compsecommunity.org This high surface area is a key factor in its excellent photocatalytic efficiency, as it provides a large interface for the dye molecules to interact with the catalyst surface. mdpi.compsecommunity.org The study highlighted that the synthesis method successfully avoided the agglomeration of nanoparticles and the consequent reduction in specific surface area. mdpi.compsecommunity.org

Similarly, in a study on carbon composite adsorbents for the removal of another reactive dye (Reactive Violet 5), N₂ adsorption-desorption isotherms were crucial for characterizing the surface texture of the materials before and after acid treatment. scielo.br

Table 4: Surface Area and Porosity Data from N₂ Adsorption-Desorption Analysis

| Material | Specific Surface Area (BET) | Pore Characteristics | Significance for RV2 Interaction | Reference |

|---|---|---|---|---|

| Ag/Anatase Photocatalyst | 209 m²/g | Not specified | High surface area enhances photocatalytic degradation of RV2. | mdpi.compsecommunity.org |

| Carbon Composite (CC-1.3) | Not specified for RV2 | Mesoporous | Provides sites for dye adsorption. | scielo.br |

Investigative Studies on Environmental Transformation and Degradation Pathways of C.i. Reactive Violet 2

Advanced Oxidation Processes (AOPs) for C.I. Reactive Violet 2 Decomposition Research

Advanced Oxidation Processes (AOPs) are a key area of research for the decomposition of this compound. These processes are characterized by the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), which are powerful oxidizing agents capable of non-selectively degrading a wide range of organic pollutants. researchgate.netmdpi.comijcce.ac.ir The primary goal of applying AOPs to this compound is to achieve complete mineralization, converting the dye into carbon dioxide, water, and inorganic ions. nih.govmdpi.com

Photocatalytic Degradation Mechanisms and Kinetic Studies

Photocatalytic degradation is a prominent AOP that utilizes a semiconductor photocatalyst and a light source to generate the necessary reactive oxygen species for the degradation of this compound. This process is considered an environmentally friendly and effective method for treating textile wastewater containing such dyes. ijcce.ac.iremerald.com

Heterogeneous photocatalysis using semiconductor oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) has been extensively investigated for the degradation of this compound and similar dyes. nih.govdost.gov.phnepjol.info When these semiconductor materials are irradiated with light of energy equal to or greater than their band gap, electron-hole pairs (e⁻/h⁺) are generated. nih.govemerald.com These charge carriers migrate to the catalyst surface, where they initiate redox reactions.

The photogenerated holes (h⁺) can oxidize water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). nih.gov Simultaneously, the electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O₂⁻•), which can further lead to the formation of other reactive oxygen species. nih.govtandfonline.com Both TiO₂ and ZnO have demonstrated high photocatalytic activity in degrading reactive dyes, with studies showing significant color and chemical oxygen demand (COD) removal. dost.gov.phresearchgate.netresearchgate.net For instance, in the degradation of Reactive Violet 1, Degussa P25 (a form of TiO₂) was found to be a highly effective catalyst under solar irradiation. researchgate.net Similarly, ZnO has been shown to be efficient in the photocatalytic degradation of Reactive Violet 5, with the degradation rate following first-order kinetics. dost.gov.ph The efficiency of these semiconductor oxides is influenced by various factors, including catalyst loading, pH, and the initial concentration of the dye. dost.gov.phnepjol.inforesearchgate.netresearchgate.net

Table 1: Comparison of Semiconductor Oxides in Photocatalysis

| Semiconductor Oxide | Key Features | Performance in Dye Degradation |

|---|---|---|

| **Titanium Dioxide (TiO₂) ** | High stability, non-toxic, low cost, high photocatalytic activity. mdpi.comscirp.org | Effective in degrading a wide range of reactive dyes, including this compound. researchgate.netresearchgate.net |

| Zinc Oxide (ZnO) | Lower cost than TiO₂, high photosensitivity. nih.govdost.gov.ph | Shows high efficiency in degrading reactive dyes, sometimes superior to TiO₂. dost.gov.phscielo.br |

To enhance the photocatalytic efficiency of semiconductor oxides like TiO₂, researchers have explored doping and surface modification with noble metals such as silver (Ag) and platinum (Pt). nih.govmdpi.com The deposition of noble metals on the semiconductor surface can act as an electron trap, which facilitates the separation of photogenerated electron-hole pairs and reduces their recombination rate. mdpi.comnih.gov This enhanced charge separation leads to a higher quantum yield and, consequently, a more efficient degradation process. nih.gov

Studies have shown that Ag-doped TiO₂ photocatalysts exhibit significantly improved photocatalytic activity for the degradation of dyes compared to undoped TiO₂. mdpi.comresearchgate.net For instance, a hydrothermally-derived silver-decorated nanocrystalline anatase photocatalyst demonstrated excellent efficiency for the decolorization of this compound under both UV-A and visible light. mdpi.com The presence of silver nanoparticles on the anatase matrix promotes electron transfer and increases the availability of charge carriers for redox reactions. mdpi.com This modification can also extend the light absorption range of the photocatalyst into the visible spectrum, allowing for the utilization of a broader range of light sources. tandfonline.com

Reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), are the primary drivers of the photocatalytic degradation of this compound. tandfonline.commdpi.com These highly oxidizing species can non-selectively attack the chromophoric groups and the aromatic rings of the dye molecule, leading to its breakdown. mdpi.comtandfonline.com The reaction pathway often begins with the attack of •OH radicals on the azo bond (–N=N–), which is responsible for the color of the dye. mdpi.com This initial step results in the decolorization of the dye solution.

Subsequent attacks by •OH radicals and other ROS lead to the fragmentation of the larger dye molecule into smaller, less complex intermediates, and ultimately to complete mineralization into CO₂, H₂O, and inorganic ions. nih.govmdpi.com Scavenger studies, where specific chemicals are added to quench certain ROS, have confirmed the dominant role of hydroxyl radicals in the degradation process. nih.gov For example, the addition of tert-butyl alcohol, a known •OH scavenger, typically results in a significant inhibition of the dye degradation rate. nih.gov Hydrogen peroxide (H₂O₂) can also be added to the system to enhance the generation of hydroxyl radicals, though an excess can have a scavenging effect. mdpi.comnih.gov

Electrochemical Oxidation Research and Mechanistic Insights

Electrochemical oxidation is another powerful AOP for the treatment of wastewater containing this compound. researchgate.netscljs1975.com This method involves the degradation of pollutants through direct or indirect oxidation at the surface of an anode. mdpi.com It is considered a versatile, energy-efficient, and environmentally friendly process. researchgate.net

In anodic oxidation, the degradation of this compound can occur through two primary mechanisms: direct and indirect oxidation. mdpi.comacs.org Direct anodic oxidation involves the direct transfer of electrons from the dye molecule to the anode surface, leading to its oxidation. Indirect oxidation, on the other hand, relies on the electrochemical generation of strong oxidizing agents, such as hydroxyl radicals, active chlorine (from chloride ions), and other species, which then react with the dye in the bulk solution. mdpi.comacs.org

The choice of anode material is crucial for the efficiency and mechanism of the electrochemical oxidation process. mdpi.com Anodes with high oxygen overpotential, such as tin dioxide (SnO₂), lead dioxide (PbO₂), and boron-doped diamond (BDD) electrodes, are known as "non-active" anodes. scljs1975.commdpi.com These materials are particularly effective for the generation of hydroxyl radicals, which are then available to mineralize organic pollutants. mdpi.com "Active" anodes, such as those based on platinum (Pt) or mixed metal oxides like IrO₂-RuO₂, tend to favor the formation of higher oxides on their surface, which can selectively oxidize organic compounds. ijcce.ac.ir Research on the anodic oxidation of this compound has demonstrated high color and COD removal efficiencies, with the process often following pseudo-first-order kinetics. researchgate.net For instance, a study using a self-gas stirred electrochemical cell achieved 94.71% color removal for this compound through anodic oxidation. researchgate.net Carbon-based anodes have also been successfully employed for the anodic oxidation of this dye. acs.org

Table 2: Anode Materials in Electrochemical Oxidation of this compound

| Anode Material | Type | Mechanism | Key Findings |

|---|---|---|---|

| Graphite | Carbon-based | Primarily indirect oxidation in the presence of chloride. acs.org | Effective for the degradation of this compound. acs.org |

| **Tin Dioxide (SnO₂) ** | Non-active | Promotes the generation of hydroxyl radicals for indirect oxidation. mdpi.com | Shows high efficiency for the mineralization of organic dyes. mdpi.com |

| **Lead Dioxide (PbO₂) ** | Non-active | High oxygen overpotential, facilitating hydroxyl radical formation. scljs1975.com | Demonstrated good electrocatalytic performance in wastewater treatment. scljs1975.com |

| **Mixed Metal Oxide (e.g., Ti/IrO₂/RuO₂) ** | Active | Favors selective oxidation via higher oxides and generation of active chlorine. ijcce.ac.ir | Achieved over 90% removal of similar reactive dyes. ijcce.ac.ir |

| Boron-Doped Diamond (BDD) | Non-active | Very high oxygen overpotential, leading to efficient hydroxyl radical production and high mineralization rates. mdpi.com | Considered a highly effective but often more expensive option for complete pollutant degradation. mdpi.com |

Electrocoagulation Studies for Aggregation and Removal Mechanisms

Electrocoagulation (EC) is an electrochemical method utilized for the removal of various pollutants from wastewater, including dyes like this compound. ajer.orgunesp.br This process involves the in-situ generation of coagulants through the electrolytic dissolution of sacrificial anodes, typically made of aluminum or iron. unesp.br These dissolved metal ions then form metal hydroxides, which act as flocculants to remove pollutants through adsorption and precipitation. unesp.brresearchgate.net

Research on the electrocoagulation of reactive dyes has demonstrated its effectiveness. For instance, a study on the removal of C.I. Reactive Red 2, a dye with a similar dichlorotriazine ring structure, using aluminum electrodes achieved a maximum of 97% color removal and 72% chemical oxygen demand (COD) reduction. iwaponline.com The primary mechanism of dye removal in this process was identified as adsorption onto the generated aluminum hydroxide flocs. iwaponline.comresearchgate.net

The efficiency of electrocoagulation is influenced by several operational parameters:

Initial Dye Concentration: The removal efficiency tends to decrease as the initial dye concentration increases. ajer.orgiwaponline.com This is attributed to the limited adsorption capacity of a given amount of metal hydroxide flocs. ajer.org For example, in the treatment of C.I. Reactive Red 2, increasing the dye concentration from 100 to 500 ppm resulted in a decrease in color removal from 97.65% to 63.89%. iwaponline.com

Applied Voltage/Current Density: Increasing the applied voltage or current density generally enhances the rate of coagulant generation and, consequently, the removal efficiency, up to an optimal point. researchgate.netiwaponline.com Beyond this point, the energy consumption may increase without a proportional increase in removal efficiency. iwaponline.com

pH: The solution's pH plays a crucial role in the formation and characteristics of the metal hydroxide flocs. researchgate.net For aluminum-based electrocoagulation of some reactive dyes, acidic conditions (around pH 3) have been found to be optimal for color removal due to the combined effects of coagulation and adsorption. researchgate.net

Electrolyte Concentration: The presence of salts like sodium chloride (NaCl) can enhance the conductivity of the solution, potentially reducing energy consumption. researchgate.net It can also contribute to the formation of powerful oxidizing agents, further aiding in degradation. researchgate.netacs.org However, excessive chloride concentrations can lead to the formation of undesirable chlorinated organic byproducts. acs.org

A comparative study on this compound wastewater treatment found that electrocoagulation achieved a near-total decolorization (99.8%) faster than anodic oxidation (94.71%). researchgate.net The process followed pseudo-first-order kinetics, and the primary removal mechanisms were identified as physical attraction and entrapment by precipitation and adsorption. researchgate.net

Table 1: Electrocoagulation of Reactive Dyes: Key Findings

| Parameter | Observation | Reference |

|---|---|---|

| Removal Efficiency | Up to 99.8% color removal for this compound. | researchgate.net |

| Removal Mechanism | Adsorption onto metal hydroxide flocs, physical attraction, and entrapment. | researchgate.netiwaponline.comresearchgate.net |

| Effect of Initial Concentration | Removal efficiency decreases with increasing dye concentration. | ajer.orgiwaponline.com |

| Optimal pH (for some reactive dyes) | Acidic conditions (e.g., pH 3) can be optimal. | researchgate.net |

Investigation of By-product Formation during Electrochemical Treatment

A significant concern during the degradation of azo dyes is the potential formation of harmful by-products, such as carcinogenic aromatic amines. However, studies on the electrochemical treatment of reactive dyes suggest that under certain conditions, significant formation of such by-products can be avoided.

Analysis of the electrocoagulated flocs and treated solutions of C.I. Reactive Red 2 using Fourier-transform infrared (FTIR) spectroscopy and energy-dispersive X-ray (EDX) analysis indicated that the primary removal mechanism is adsorption, with no significant evidence of the formation of carcinogenic by-products. iwaponline.comresearchgate.net This suggests that the dye molecule is largely transferred from the liquid phase to the solid sludge phase without undergoing significant chemical transformation into hazardous intermediates. iwaponline.com

In anodic oxidation processes, the formation of by-products is a more prominent consideration. The presence of chloride ions in the wastewater can lead to the formation of active chlorine species (Cl2, HOCl), which can oxidize the dye and its intermediates. researchgate.netacs.org While this can enhance the degradation rate, it also carries the risk of forming toxic chlorinated organic compounds. acs.org The formation of these by-products can be controlled by managing the electrolysis duration and the applied current intensity. acs.org

Fenton and Photo-Fenton Processes: Mechanistic Investigations and Optimization

Fenton and photo-Fenton processes are advanced oxidation processes that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. researchgate.netresearchgate.net The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺), while the photo-Fenton process is enhanced by the use of UV light, which promotes the regeneration of Fe²⁺ from ferric ions (Fe³⁺) and the photolysis of H₂O₂, leading to the formation of more hydroxyl radicals. researchgate.netrsc.org

Homogeneous and Heterogeneous Fenton Systems Research

Fenton processes can be categorized as either homogeneous or heterogeneous. mdpi.com

Homogeneous Fenton Systems: In these systems, the iron catalyst is dissolved in the solution. mdpi.com They are known for their high reaction rates due to the absence of mass transfer limitations. mdpi.com However, they have drawbacks, including the need for a narrow acidic pH range (typically 2-4), and the production of iron-containing sludge. mdpi.com Research on the degradation of dyes like this compound has explored the use of homogeneous Fenton and photo-Fenton processes, often in combination with other treatments. capes.gov.brmjcce.org.mk

Heterogeneous Fenton Systems: To overcome the limitations of homogeneous systems, heterogeneous Fenton catalysts have been developed. These typically involve iron species immobilized on a solid support. mdpi.com This approach allows for a wider operating pH range, reduces sludge production, and enables easier catalyst recovery and reuse. mdpi.comscielo.br Magnetite-based catalysts, for example, have been investigated for the heterogeneous photo-Fenton degradation of various azo dyes. mdpi.com

Influence of Operational Parameters on Radical Generation and Reaction Pathways

The efficiency of Fenton and photo-Fenton processes is highly dependent on several operational parameters that influence the generation of hydroxyl radicals and the subsequent degradation pathways:

pH: The pH of the solution is a critical parameter. mdpi.comcore.ac.uk The optimal pH for the homogeneous Fenton process is typically around 3. mdpi.comicrc.ac.ir At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst and decreasing the process efficiency. mdpi.com

Hydrogen Peroxide (H₂O₂) Concentration: The concentration of H₂O₂ directly affects the amount of hydroxyl radicals generated. mdpi.compjoes.com An increase in H₂O₂ concentration generally enhances the degradation rate up to a certain point. However, an excessive amount of H₂O₂ can have a scavenging effect on the hydroxyl radicals, leading to a decrease in efficiency. researchgate.netpjoes.com

Iron (Fe²⁺/Fe³⁺) Concentration: The concentration of the iron catalyst is another key factor. researchgate.netpjoes.com Similar to H₂O₂, increasing the iron concentration can improve the degradation rate, but an excess can also be detrimental. icrc.ac.ir

Temperature: Increasing the reaction temperature can enhance the decolorization rate of some reactive dyes. icrc.ac.ir

Initial Dye Concentration: The initial concentration of the dye can also impact the efficiency of the process.

Table 2: Fenton and Photo-Fenton Processes: Influence of Operational Parameters

| Operational Parameter | Influence on Radical Generation and Degradation | Reference |

|---|---|---|

| pH | Optimal around 3 for homogeneous systems; higher pH leads to iron precipitation. | mdpi.comicrc.ac.ir |

| H₂O₂ Concentration | Increases radical generation up to an optimal point; excess can have a scavenging effect. | researchgate.netpjoes.com |

| Iron Concentration | Enhances degradation up to an optimal concentration. | icrc.ac.ir |

| Temperature | Higher temperatures can increase the rate of decolorization. | icrc.ac.ir |

Ozonation and Hybrid Ozonation Systems Research

Ozonation is another AOP that utilizes ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. sci-hub.se However, standalone ozonation can be selective and have high energy costs. sci-hub.se To enhance its effectiveness, hybrid ozonation systems are being investigated. These systems combine ozonation with other processes like UV radiation, hydrogen peroxide, or catalysts to generate more hydroxyl radicals, which are less selective and more powerful oxidants than ozone itself. sci-hub.seresearchgate.net

Studies on the degradation of reactive dyes have shown that hybrid ozonation systems can be significantly more efficient than ozonation alone. For C.I. Reactive Red 2, various ozone-based hybrid systems were investigated, including O₃/H₂O₂, O₃/Fe³⁺, and UV/O₃ combinations. nih.gov The results indicated that the combination of these methods could lead to higher decolorization rates and lower energy consumption compared to individual processes. nih.govresearchgate.net For instance, at pH 4, the UV/O₃/H₂O₂/Fe³⁺ system was found to be highly effective, significantly reducing energy consumption compared to the UV/O₃ system. nih.gov

The efficiency of ozonation and hybrid ozonation systems is influenced by factors such as pH and the initial dye concentration. In the ozonation of C.I. Reactive Red 2, the decolorization rate was observed to decrease as the initial dye concentration increased. researchgate.net

Radiation-Induced Degradation Pathway Elucidation

Radiation-induced degradation, using sources like gamma rays or electron beams, is an AOP that utilizes high energy to generate reactive species from the radiolysis of water. researchgate.netscispace.com These species, primarily hydroxyl radicals (•OH), hydrated electrons (eₐq⁻), and hydrogen atoms (•H), can effectively degrade organic pollutants. researchgate.netdoi.org

The degradation of dyes like C.I. Reactive Violet 1 by gamma radiation has been studied, indicating the potential of this method for wastewater treatment. scispace.comresearchgate.net The degradation process is initiated by the attack of these reactive species on the dye molecule, leading to the cleavage of chromophoric groups, such as the azo bond, and subsequent fragmentation into smaller organic molecules. icm.edu.pl With prolonged irradiation, complete mineralization to CO₂, water, and inorganic ions can be achieved. doi.orgicm.edu.pl

The efficiency of radiation-induced degradation can be influenced by several factors:

Absorbed Dose: The extent of degradation is directly proportional to the absorbed radiation dose. doi.org

Presence of Oxidizing Agents: The addition of oxidizing agents like hydrogen peroxide can enhance the degradation efficiency by increasing the concentration of hydroxyl radicals. doi.org

pH: The pH of the solution can affect the nature and reactivity of the radiolytic species, although some studies have found the degradation efficiency to be independent of pH. researchgate.neticm.edu.pl

Mechanistic studies involving the identification of intermediate products through techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for elucidating the degradation pathways. icm.edu.pl For some azo dyes, the proposed mechanism involves the initial cleavage of the azo linkage, followed by the breakdown of the resulting aromatic amines into smaller fragments. icm.edu.pl

Adsorption and Sorption Phenomena Research of this compound

The removal of this compound from wastewater through adsorption has been a key focus of environmental research. This process involves the binding of the dye molecules onto the surface of a solid material, known as an adsorbent. The effectiveness of this removal method is influenced by various factors, including the properties of the adsorbent, the concentration of the dye, pH, and temperature.

Adsorption Isotherm Modeling and Theoretical Interpretations (Langmuir, Freundlich, D-R, Toth)

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. Several models are commonly used to analyze the adsorption of this compound.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mocedes.orgjocpr.com The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. mocedes.orgjocpr.com The Dubinin-Radushkevich (D-R) isotherm is used to distinguish between physical and chemical adsorption. jocpr.com Research on a copolymer flocculant (CATCS) for the removal of this compound found that the D-R isotherm model best described the decolorization process, suggesting that higher temperatures were beneficial for removal. rsc.orgrsc.org The Toth isotherm is another model that is useful for describing heterogeneous adsorption systems. jocpr.comresearchgate.net

Studies on various adsorbents have shown that the experimental data for dye removal often fits one or more of these models well, providing insights into the adsorption mechanism. For instance, in the case of a starch-montmorillonite/polyaniline nanocomposite for removing a reactive dye, the Langmuir isotherm was found to be a good fit. researchgate.net

Table 1: Adsorption Isotherm Model Parameters for this compound Removal

| Adsorbent | Isotherm Model | Key Findings |

| Copolymer Flocculant (CATCS) | Dubinin-Radushkevich (D-R) | Best fit, indicating higher temperatures benefit removal. rsc.orgrsc.org |

Adsorption Kinetics and Rate-Controlling Step Analysis (Pseudo-First/Second-Order, Intra-Particle Diffusion)

Adsorption kinetics studies are crucial for understanding the rate of dye uptake and the mechanism of adsorption. The most commonly applied kinetic models are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available adsorption sites. ripublication.com The pseudo-second-order model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. capes.gov.brresearchgate.net Many studies on dye adsorption have found that the pseudo-second-order model provides a better fit for the experimental data, indicating that chemisorption is the dominant mechanism. capes.gov.brresearchgate.netresearchgate.net

Table 2: Adsorption Kinetic Model Parameters for this compound Removal

| Adsorbent | Kinetic Model | Key Findings |

| Cotton Fabric in Mixed Reverse Micelles | Pseudo-Second-Order | Adsorption process is well-described, suggesting a chemical process. researchgate.net |

Thermodynamic Studies of Adsorption Processes (ΔG, ΔH, ΔS)

Thermodynamic parameters, including Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide valuable information about the spontaneity, feasibility, and nature of the adsorption process. researchgate.netscirp.org

Gibbs Free Energy Change (ΔG): A negative value of ΔG indicates that the adsorption process is spontaneous. innspub.netsphinxsai.com

Enthalpy Change (ΔH): A positive ΔH value suggests that the adsorption is endothermic (favored by an increase in temperature), while a negative value indicates an exothermic process (favored by a decrease in temperature). innspub.netsphinxsai.com

Entropy Change (ΔS): A positive ΔS value reflects an increase in the randomness at the solid-liquid interface during adsorption. innspub.netsphinxsai.com

For the decolorization of this compound by a copolymer flocculant (CATCS), a positive entropy change was observed, indicating an increase in the degree of freedom of the adsorbed species. rsc.org

Table 3: Thermodynamic Parameters for the Adsorption of this compound

| Adsorbent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Key Findings |

| Copolymer Flocculant (CATCS) | - | - | Positive | Increased randomness at the solid-liquid interface. rsc.org |

Novel Adsorbent Development and Characterization for this compound Removal

The development of effective and low-cost adsorbents is a major area of research for the removal of dyes like this compound from wastewater. redalyc.orgresearchgate.net

Geopolymers, which are inorganic polymers synthesized from aluminosilicate (B74896) source materials, have emerged as promising adsorbents due to their high adsorption capacity and cost-effectiveness. thaiscience.infonih.gov Studies have investigated the use of geopolymers derived from materials like fly ash and metakaolin for dye removal. thaiscience.info

Recent research has focused on the synthesis of geopolymer adsorbents containing bentonite (B74815) for the effective removal of this compound. ekb.egresearchgate.net One study created three different geopolymer mixes using metakaolin, fly ash, and slag, each combined with bentonite. ekb.eg The results showed high removal efficiencies for this compound, with a geopolymer mix based on slag and bentonite achieving 94.8% removal under optimized conditions. ekb.eg Another geopolymer composite based on metakaolin and chitosan (B1678972) has also shown high efficiency in removing crystal violet. rsc.org The synthesis of these geopolymers typically involves mixing the aluminosilicate source with an alkaline activator solution. thaiscience.inforsc.org

Table 4: Performance of Geopolymer-Based Adsorbents for this compound Removal

| Geopolymer Composition | Removal Efficiency (%) | Optimal Conditions |

| Slag and Bentonite | 94.8 | pH 2, 0.07 g adsorbent, 120 mg/L dye, 60 min. ekb.eg |

| Fly Ash and Bentonite | 92.8 | pH 4, 0.3 g adsorbent, 120 mg/L dye, 60 min. ekb.eg |

| Metakaolin and Bentonite | 90.2 | Effective at high dye concentrations (150 mg/L). ekb.eg |

Biopolymers like chitosan and cellulose (B213188) are attractive adsorbent materials due to their abundance, biodegradability, and non-toxic nature. sci-hub.rumdpi.com Their surfaces contain functional groups like hydroxyl and amino groups that can be modified to enhance their adsorption capacity for dyes. sci-hub.ruresearchgate.net

Chitosan, derived from chitin, has been extensively studied for wastewater treatment. asau.ru Modifications of chitosan, such as cross-linking or grafting with other molecules, can improve its stability and adsorption performance. sci-hub.ru For instance, a copolymer flocculant synthesized from starch and chitosan (CATCS) has been shown to be highly efficient in decolorizing aqueous solutions of this compound. rsc.org Cellulose-based adsorbents can also be chemically modified to increase their hydrophobicity and, consequently, their affinity for organic pollutants. researchgate.net

Activated Carbon and Other Carbonaceous Materials Research

The utilization of activated carbon and other carbonaceous materials for the removal of this compound from aqueous solutions has been a subject of significant research. These materials are favored for their high efficacy, reliability, and economic viability in water remediation. mdpi.com

Studies have explored the development of novel adsorbents from various precursors. For instance, nano-activated carbon produced from mine coal through nitric acid modification has demonstrated notable adsorption capabilities for this compound. The modification process enhances the pore volume and surface area of the activated carbon, with optimal results achieved at a 10% nitric acid concentration. mdpi.com This treatment introduces acidic surface functional groups, such as carboxyl and quinone groups, which increases the material's hydrophilicity and its affinity for dye molecules. mdpi.com

The adsorption process of this compound onto these materials is influenced by several factors, including initial dye concentration, adsorbent dosage, pH, and contact time. Research indicates that the adsorption equilibrium is often rapidly achieved. For example, one study using activated carbon derived from human hair reported that equilibrium was reached within 60 minutes. researchgate.net

The effectiveness of different carbonaceous materials can vary. While commercial activated carbon is a common choice, research has also focused on developing more efficient, low-cost alternatives. One such material is a flocculant, CATCS, which has shown ultrahigh efficiency in decolorizing real dye wastewater containing this compound, reportedly being ten times more efficient than commercial activated carbon. rsc.org Another study investigated the use of geopolymer composites containing materials like slag, fly ash, and bentonite. A geopolymer mix based on slag and bentonite was found to remove 94.8% of this compound under optimized conditions. ekb.egresearchgate.net

The adsorption kinetics and isotherms are crucial for understanding the mechanism of dye removal. The pseudo-second-order kinetic model and the Langmuir and Freundlich isotherm models are frequently used to describe the adsorption process. mdpi.comresearchgate.netresearchgate.net The fit of these models suggests that the adsorption can be a complex process involving both physical and chemical interactions. For instance, the Dubinin–Radushkevich isotherm model indicated that the adsorption of this compound onto CATCS was best described as a chemisorption process. rsc.org

Table 1: Research Findings on this compound Adsorption by Carbonaceous Materials

| Adsorbent Material | Key Findings | Reported Removal Efficiency | Reference |

|---|---|---|---|

| Nitric Acid Modified Nano-Activated Carbon from Mine Coal | Oxidation increases pore volume, surface area, and acidic functional groups, enhancing adsorption. | Data not explicitly stated for this compound, but effective for dyes. | mdpi.com |

| Activated Carbon from Human Hair | Equilibrium reached in 60 minutes. Adsorption capacity of 76.22%. | 76.22% | researchgate.net |

| CATCS Flocculant | Significantly more efficient than commercial activated carbon. Adsorption follows the D-R isotherm model, suggesting chemisorption. | 97.1% | rsc.org |

| Geopolymer Mix (Slag and Bentonite) | Optimal removal at pH 2, with an adsorbent dose of 0.07 g for a 120 mg/l dye solution. | 94.8% | ekb.egresearchgate.net |

Biological and Biotechnological Approaches to this compound Transformation Research

Biological and biotechnological methods present promising, environmentally friendly alternatives to conventional physicochemical treatments for the degradation of this compound. These approaches utilize the metabolic capabilities of microorganisms and their enzymes to decolorize and break down the complex dye structure.

Microbial Decolorization and Biodegradation Mechanisms (e.g., Azo Reductase Activity)

The microbial degradation of azo dyes like this compound often involves an initial reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. nih.gov This crucial step is catalyzed by enzymes known as azoreductases. nih.goviwaponline.comemergentresearch.org

Research has shown that various bacteria possess the ability to decolorize this compound. For instance, Pseudomonas luteola isolated from dye wastewater treatment plant sludge has demonstrated the capacity to remove the color of reactive azo dyes. iwaponline.comijcmas.com The decolorization process is often more efficient under anaerobic or microaerophilic conditions, as azoreductase activity can be inhibited by the presence of oxygen. iwaponline.com One study reported that P. luteola achieved 95.5% color removal when incubated with shaking for two days followed by static conditions, which created a more anaerobic environment and stimulated azoreductase activity. iwaponline.com

The mechanism of bacterial decolorization can involve both adsorption of the dye onto the cell surface and enzymatic degradation. frontiersin.org The initial reduction of the azo bond by azoreductase leads to the formation of colorless aromatic amines. nih.govijcmas.com These intermediates can then be further degraded, often under aerobic conditions, through the action of other enzymes like laccases and peroxidases, potentially leading to complete mineralization. nih.govnih.gov

The efficiency of microbial decolorization is influenced by several factors, including pH, temperature, and the presence of co-substrates. nih.govnih.gov Studies have shown that a consortium of different microbial strains can be more effective in degrading reactive dyes than individual strains. frontiersin.org

Table 2: Microbial Decolorization of Azo Dymes Including this compound

| Microorganism/Consortium | Key Enzyme(s) | Decolorization Conditions | Decolorization Efficiency | Reference |

|---|---|---|---|---|

| Pseudomonas luteola | Azoreductase | Initial shaking followed by static culture | 95.5% | iwaponline.com |

| Bacterial Consortium | Azoreductase, NADH-DCIP reductase | Sequential microaerophilic/aerobic process | Significant induction of reductive enzymes | nih.gov |

| Unidentified bacterium, KMK 48 | Not specified | Aerobic, room temperature, neutral pH | 100% for Reactive Violet 5 | researchgate.net |

Biosorption Studies by Microbial Biomass and Algae

Biosorption is a passive, metabolism-independent process where dye molecules bind to the surface of microbial biomass. mdpi.com This method has gained attention as a cost-effective and efficient way to remove dyes from wastewater. Both living and non-living biomass of bacteria, fungi, and algae have been investigated for their biosorptive potential for reactive dyes. ijcmas.commdpi.com

The cell walls of microorganisms contain various functional groups, such as carboxyl, phosphonate, amine, and hydroxyl groups, which can act as binding sites for dye molecules through mechanisms like ion exchange, complexation, and electrostatic attraction. ijcmas.com The effectiveness of biosorption is influenced by factors such as pH, temperature, initial dye concentration, and the specific type of biomass used. yok.gov.trnih.gov

Algae, in particular, are considered promising biosorbents due to their high surface area and binding affinity. ijcmas.com Studies have shown that both macroalgae and microalgae can effectively remove reactive dyes. For example, the green alga Lychaete pellucida has demonstrated high removal efficiency for several reactive azo dyes. nih.gov The biosorption process can be modeled using isotherms like the Langmuir and Freundlich models to understand the interaction between the dye and the biosorbent. nih.gov

Dead microbial cells can sometimes be more effective biosorbents than living cells because the absence of a metabolic barrier can expose more binding sites. ijcmas.com For instance, dried Rhizopus arrhizus has been shown to decolorize Remazol black B. ijcmas.com

Table 3: Biosorption of Reactive Dyes by Microbial Biomass and Algae

| Organism | Dye | Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas luteola, E. coli, Bacillus subtilis, Staphylococcus aureus | Reactive dyes (including reactive violet) | Adsorption | Bacterial cells can be used as biosorbents. | ijcmas.com |

| Chlorella vulgaris | Reactive Red 120, Reactive Blue 198 | Biosorption | Optimum pH of 2 and contact time of 30 minutes. | yok.gov.tr |

| Lychaete pellucida | Reactive azo dyes | Biosorption | Optimum pH of 8, with up to 95% removal. | nih.gov |

| Saccharomyces pastorianus (immobilized) | Brilliant Red HE-3B | Biosorption | Immobilization in sodium alginate creates an efficient biosorbent. | mdpi.com |

Enzymatic Degradation Pathways and Biocatalyst Development

The direct use of purified or crude enzymes offers a more specific and potentially faster approach to dye degradation compared to using whole microbial cells. The primary enzymes involved in the breakdown of azo dyes are azoreductases, which cleave the azo bond. nih.govemergentresearch.org Following this initial reduction, other oxidative enzymes like laccases and peroxidases can further degrade the resulting aromatic amines. nih.govnih.govfrontiersin.org

Research has focused on the production, purification, and characterization of these enzymes from various microbial sources. For example, intracellular azoreductase has been produced from bacterial cultures, and its activity has been studied under different conditions. emergentresearch.org The development of robust biocatalysts is a key area of research. This includes immobilizing enzymes or whole cells on solid supports to enhance their stability and reusability. nih.gov For instance, fungi grown on solid substrates like sorghum have been developed as effective biocatalysts for dye degradation. nih.gov

The degradation pathway of reactive dyes can be complex. For anthraquinone (B42736) dyes, for example, degradation by fungi like Aspergillus sp. has been shown to involve the action of ligninolytic enzymes, leading to the breakdown of the chromophore. tandfonline.com The identification of degradation intermediates is crucial for elucidating the complete pathway and ensuring the detoxification of the dye. tandfonline.com

The development of biocatalytic systems often involves optimizing conditions such as pH, temperature, and the presence of mediators or co-substrates to enhance enzyme activity and degradation efficiency. nih.govscielo.br The ultimate goal is to create efficient and economically viable enzymatic processes for the treatment of dye-containing wastewater.

Computational and Theoretical Studies on C.i. Reactive Violet 2

Molecular Modeling of Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For C.I. Reactive Violet 2, these methods are instrumental in elucidating the relationship between its molecular structure and its reactivity, which is crucial for understanding its dyeing performance and its interactions with other chemical species.

By employing molecular mechanics and molecular dynamics simulations, researchers can predict the three-dimensional structure of this compound and analyze its conformational flexibility. These models can reveal how the spatial arrangement of its atoms influences its chemical properties. For instance, the accessibility of the reactive group, a monochlorotriazine moiety, is a key determinant of its efficiency in binding to textile fibers. Molecular modeling can quantify this accessibility and correlate it with the dye's fixation rate on fabrics.

Illustrative Data Table: Calculated Molecular Properties of this compound

| Property | Illustrative Value | Significance |

| Steric Hindrance around Reactive Group | Low | High reactivity with textile fibers |

| Dipole Moment | High | Good solubility in polar solvents like water |

| Molecular Surface Area | Large | Influences adsorption on treatment materials |

| Binding Energy with Cellulose (B213188) | High | Strong affinity for cotton fibers |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from molecular modeling studies. Specific values for this compound would require dedicated computational research.

Quantum Chemical Calculations for Reaction Pathway Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and predicting their reaction pathways. acs.org For this compound, DFT studies can be employed to map out the potential energy surface of its reactions, identifying the most likely transformation products and the energy barriers associated with their formation.

One of the key applications of DFT in this context is the prediction of the degradation pathways of this compound in various treatment processes, such as advanced oxidation processes (AOPs). By calculating the energies of different possible intermediates and transition states, researchers can determine the most energetically favorable degradation mechanism. This information is crucial for designing and optimizing wastewater treatment strategies. For example, DFT can identify the initial sites of attack by reactive species like hydroxyl radicals, which are commonly generated in AOPs. acs.org

Moreover, DFT can be used to predict the spectroscopic properties of this compound and its degradation products, such as their UV-Vis absorption spectra. This can aid in the experimental monitoring of the degradation process and the identification of reaction intermediates. The reactivity of the dye can also be assessed through the calculation of various quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's electron-donating and electron-accepting capabilities. mdpi.comacs.org

Illustrative Data Table: DFT-Calculated Parameters for this compound Degradation

| Parameter | Illustrative Value (Arbitrary Units) | Implication for Degradation |

| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Activation Energy for Hydroxyl Radical Attack | 15 kcal/mol | Rate of initiation of degradation |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Kinetic and Mechanistic Modeling of Degradation Processes

Kinetic and mechanistic modeling are essential for quantifying the rate at which this compound degrades and for understanding the sequence of elementary steps involved in its transformation. These models are typically developed based on experimental data from degradation studies, and they provide a mathematical framework for predicting the dye's fate under different conditions.

The degradation of azo dyes like this compound often follows complex kinetics that cannot be described by simple rate laws. nih.govmdpi.com Mechanistic models, which are based on a detailed understanding of the reaction mechanism, can provide a more accurate description of the degradation process. These models typically consist of a set of differential equations that describe the concentration changes of the dye, its intermediates, and the reactive species involved in the degradation process over time.

By fitting these models to experimental data, researchers can estimate the rate constants for the individual reaction steps and gain insights into the rate-limiting steps of the degradation process. This information is invaluable for optimizing the operating conditions of wastewater treatment reactors to maximize the degradation efficiency of this compound. For instance, kinetic models can be used to determine the optimal concentration of oxidants, the ideal pH, and the most effective temperature for a given treatment process. etasr.com

Illustrative Data Table: Kinetic Models for Azo Dye Degradation

| Kinetic Model | Rate Equation | Applicability |

| Pseudo-First-Order | rate = k₁[Dye] | Often applicable at low dye concentrations |

| Pseudo-Second-Order | rate = k₂[Dye]² | May describe degradation at higher concentrations |

| Langmuir-Hinshelwood | rate = (k * K * [Dye]) / (1 + K * [Dye]) | Used for heterogeneous catalytic degradation |

Note: This table presents common kinetic models used for dye degradation; the specific model and parameters for this compound would need to be determined experimentally.

Computational Fluid Dynamics (CFD) Applications in Reactor Design for Dye Treatment Systems

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical methods and algorithms to solve and analyze problems that involve fluid flows. In the context of this compound, CFD is a powerful tool for the design and optimization of reactors used for its treatment in wastewater. mdpi.com

By creating a virtual model of a treatment reactor, CFD simulations can predict the flow patterns, mixing characteristics, and mass transfer phenomena within the reactor. This information is critical for ensuring that the dye and the treatment reagents are effectively mixed, which is essential for achieving high degradation efficiency. For example, CFD can be used to identify "dead zones" within a reactor where mixing is poor, allowing for design modifications to improve performance. orientjchem.org

CFD can also be coupled with kinetic models of dye degradation to create a comprehensive model of the reactor's performance. ntnu.no This allows for the simulation of the entire treatment process, from the fluid dynamics to the chemical reactions. Such models can be used to optimize the reactor's geometry, the placement of inlets and outlets, and the operating conditions to maximize the removal of this compound from wastewater while minimizing energy consumption. The use of CFD in reactor design can lead to more efficient and cost-effective wastewater treatment solutions. iwaponline.comwateronline.com

Illustrative Data Table: CFD Simulation Parameters for a Dye Treatment Reactor

| Parameter | Illustrative Value | Impact on Treatment Efficiency |

| Flow Velocity | 0.5 m/s | Affects mixing and residence time distribution |

| Turbulent Kinetic Energy | 0.01 m²/s² | Indicator of mixing intensity |

| Residence Time | 120 min | Determines the extent of dye degradation |

| Mass Transfer Coefficient | 1 x 10⁻⁴ m/s | Rate of transport of reactants to the catalyst surface |

Note: The values in this table are illustrative and would be specific to a particular reactor design and operating conditions as determined by a CFD simulation.

C.i. Reactive Violet 2 in Advanced Materials and Dyeing Research

Investigation of Dye-Fiber Interactions at a Molecular Level

The application of reactive dyes, such as C.I. Reactive Violet 2, to cellulosic fibers like cotton is a multi-step process governed by molecular interactions. The initial stage is the adsorption or sorption of the anionic dye molecules from the aqueous dyebath onto the surface of the cellulose (B213188) fibers. mdpi.com In an aqueous environment, both the reactive dye molecules, which contain sulfonate groups, and the cellulose fibers carry a negative surface charge, creating an electrostatic barrier that hinders initial attraction. mdpi.com

To overcome this repulsion, electrolytes are added to the dyebath, facilitating the migration and adsorption of the dye onto the fiber. mdpi.com The second critical step is fixation, where a covalent bond is formed between the reactive group of the dye and the hydroxyl groups of the cellulose. mdpi.com This reaction is typically induced under alkaline conditions. The addition of an alkali, such as sodium carbonate, generates cellulosate anions (Cell-O⁻) by deprotonating the hydroxyl groups on the cellulose polymer chain. whiterose.ac.uknih.gov These highly nucleophilic anions then attack the electrophilic center of the dye's reactive group, forming a stable, covalent ether linkage. whiterose.ac.uk This covalent bonding is the primary reason for the high wet fastness properties characteristic of reactive dyes. mdpi.comwhiterose.ac.uk Research into modifying the cellulose substrate, for example through cationization, aims to enhance the initial electrostatic attraction between the dye and fiber, thereby improving dye uptake. nih.gov

Studies on the adsorption of this compound have also extended to other materials, such as geopolymers, to assess their potential for wastewater treatment. The dye's uptake is significantly influenced by factors like pH and the chemical composition of the adsorbent.

| Geopolymer Mix Composition | Optimal pH for Adsorption | Maximum Removal Efficiency (%) | Optimal Dye Concentration (mg/L) |

|---|---|---|---|

| Bentonite-Slag (B-Slag) | 2 | 94.8 | 120 |

| Bentonite-Fly Ash (B-FA) | 4 | 92.8 | 120 |

| Bentonite-Metakaolin (B-MK) | 2 | 90.2 | 150 |

Dyeing auxiliaries are critical components in the reactive dyeing process, playing distinct roles in the exhaustion and fixation stages. Electrolytes and alkalis are the most significant auxiliaries in dyeing cellulosic fibers with this compound.

Electrolytes: Inorganic electrolytes, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are essential for achieving satisfactory dye uptake. whiterose.ac.uk Their primary function is to neutralize the negative surface charge of the cellulosic fibers in the dyebath, thereby reducing the electrostatic repulsion between the fiber and the anionic dye molecules. mdpi.comwhiterose.ac.uk This suppression of the electrical barrier promotes the migration of dye from the solution to the fiber surface, enhancing the exhaustion of the dyebath. whiterose.ac.ukwhiterose.ac.uk The addition of electrolytes is considered to induce dye aggregation and reduce the dye's solubility in water, which shifts the equilibrium to favor the dye's adsorption onto the fiber phase. whiterose.ac.uk

Alkalis: Alkaline agents, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH), are used as fixing agents. They are typically added to the dyebath after the initial dye exhaustion phase. The role of the alkali is to increase the pH of the dyeing system, which catalyzes the covalent reaction between the dye and the fiber. whiterose.ac.uknih.gov By creating a sufficiently alkaline environment, the hydroxyl groups of cellulose are ionized to form the more nucleophilic cellulosate anions, which readily react with the dye's reactive group to form a permanent covalent bond. whiterose.ac.uk The choice of alkali and the pH directly influence the rate and efficiency of the dye fixation.

| Auxiliary | Primary Function | Mechanism of Action |

|---|---|---|

| Inorganic Electrolyte (e.g., NaCl, Na₂SO₄) | Promotes dye exhaustion (uptake) | Neutralizes negative surface charge on cellulose, reducing electrostatic repulsion between the anionic dye and the fiber. mdpi.comwhiterose.ac.uk |

| Alkali (e.g., Na₂CO₃, NaOH) | Promotes dye fixation | Increases dyebath pH to deprotonate cellulose hydroxyl groups, forming nucleophilic cellulosate anions that covalently bond with the reactive dye. whiterose.ac.uknih.gov |

Research on this compound in Advanced Dyeing Systems

Research into advanced dyeing systems aims to reduce water and energy consumption while improving dyeing efficiency. This compound has been studied in non-aqueous systems, such as reverse micelles. One study investigated the dyeing of cotton fabric using this compound in a non-ionic Triton X-100/Span40 mixed reverse micellar system with an octane solvent. researchgate.net

The findings indicated that the addition of Span40 improved the adsorption and dyeing properties by reducing repulsive interactions between the dye and the fiber. researchgate.net Notably, cotton fabrics dyed in this reverse micellar system at 90°C achieved a higher color yield than those dyed in a conventional water-based system at the same temperature. researchgate.net Furthermore, the reverse micellar system allowed for dyeing at a reduced temperature of 80°C while still providing a color yield comparable to the conventional aqueous method. researchgate.net The resulting dyed fabrics exhibited good to excellent levelness, as well as high washing and rubbing fastness. researchgate.net These results highlight the potential of microemulsion systems to serve as an energy-efficient alternative to conventional aqueous dyeing for reactive dyes like this compound. researchgate.net

The performance of a reactive dye is often evaluated by its color yield (K/S value) and fixation efficiency on the textile substrate. For this compound, studies have provided data on its performance characteristics, particularly its fastness properties. The color yield is a measure of the intensity of the color on the fabric, while fixation efficiency refers to the percentage of the exhausted dye that becomes covalently bonded to the fiber.

The fastness properties of this compound have been documented, indicating its performance under various conditions such as exposure to light, washing, and rubbing. These properties are crucial for the end-use performance of the dyed textile.

| Fastness Test | Rating |

|---|---|

| Light Fastness | 6-7 |

| Washing Fastness | 4 |

| Perspiration (Alkaline) | 4-5 |

| Perspiration (Acidic) | 4-5 |

| Chlorine Bleaching | 3 |

| Rubbing (Dry) | 4 |

| Rubbing (Wet) | 3 |

| Hot Pressing | 4-5 |

Integration of this compound in Novel Functional Materials (e.g., as a probe molecule for photocatalytic studies)

Beyond its primary use in textile dyeing, this compound serves as a model compound or probe molecule in research on advanced functional materials. Its distinct chemical structure and color make it suitable for evaluating the performance of materials designed for environmental remediation, such as photocatalysts and adsorbents.

In photocatalysis research, this compound has been used as a target azo dye to test the degradation efficiency of novel catalysts. For instance, its degradation was studied using monometallic copper catalysts supported on fiberglass, demonstrating its utility as a probe to measure photocatalytic activity under light irradiation. researchgate.net

In the field of materials science, the dye has been employed to assess the adsorption capabilities of newly developed materials. Studies have utilized this compound to investigate the effectiveness of different geopolymer compositions for dye removal from aqueous solutions. ekb.egekb.eg Researchers measured the percentage of dye removed from water by geopolymers made from precursors like bentonite (B74815), slag, fly ash, and metakaolin. ekb.egekb.eg These studies found that a geopolymer mix of slag and bentonite could remove up to 94.8% of the dye under optimized conditions. ekb.egekb.eg Such research is vital for developing low-cost, effective materials for treating textile industry wastewater.

Future Research Directions and Emerging Paradigms for C.i. Reactive Violet 2 Studies

Development of Synergistic and Hybrid Advanced Treatment Technologies

The limitations of individual Advanced Oxidation Processes (AOPs) have spurred research into hybrid systems that leverage synergistic effects to enhance the degradation of reactive dyes. Combining different AOPs can lead to increased generation of highly reactive species, such as hydroxyl radicals (•OH), thereby accelerating the decomposition of complex dye molecules like C.I. Reactive Violet 2.

Future research should focus on the systematic investigation of various hybrid AOPs. For instance, the combination of ultrasound with Fenton processes has shown promise for other dyes like Crystal Violet. mdpi.comresearchgate.net Ultrasound induces acoustic cavitation, creating localized hot spots with high temperatures and pressures that facilitate the decomposition of water molecules and the generation of additional radicals. mdpi.com This synergy can enhance degradation efficiency while potentially reducing the required chemical dosage. mdpi.com Similarly, innovative combinations like hydrodynamic cavitation with cold plasma offer a catalyst- and oxidant-free method for water purification, which could be adapted for this compound. mdpi.com

A key research direction is the optimization of operational parameters for these hybrid systems, including pH, oxidant concentration, catalyst dosage, and energy input. Understanding the intricate mechanisms of synergy between different technologies is crucial for designing efficient and economically viable treatment solutions for wastewater containing this compound.

| Hybrid System | Mechanism of Synergy | Observed Advantages for Similar Dyes | Potential for this compound |

|---|---|---|---|

| Ultrasound/Fenton | Acoustic cavitation enhances hydroxyl radical production from the Fenton reaction. mdpi.com | Increased degradation rate, reduced chemical consumption, and enhanced decolorization efficiency. mdpi.comresearchgate.net | High potential for rapid and complete degradation. |

| Hydrodynamic Cavitation/Cold Plasma | Combines the physical effects of cavitation with the chemical reactivity of plasma-generated species. mdpi.com | Achieves high degradation rates without the need for additional chemicals or catalysts. mdpi.com | A promising "green" alternative for treatment. |

| Photoelectro-Fenton (PEF) | Integrates electrochemical generation of Fenton's reagents with UV irradiation. | Rapid decolorization and complete mineralization of organic compounds to carbon dioxide. researchgate.net | Effective for complete mineralization, not just color removal. |

| Ultrasonication/Ultrafiltration | Ultrasound breaks down large dye molecules, and ultrafiltration removes the resulting smaller molecules and colloids. researchgate.net | High color reduction efficiency and potential for effluent recycling. researchgate.net | Suitable for integrated systems aiming for water reuse. |

Exploration of Bio-electrochemical Systems for Dye Degradation

Bio-electrochemical systems (BESs), such as microbial fuel cells (MFCs) and microbial electrolysis cells (MECs), represent a frontier in wastewater treatment. These systems utilize the metabolic activity of electroactive microorganisms to catalyze the degradation of organic pollutants while simultaneously generating electricity or valuable chemical products. The exploration of BESs for the degradation of this compound is a promising avenue for future research.

Studies on other reactive dyes, such as C.I. Reactive Blue 5, have demonstrated that integrated bio-electrochemical anaerobic systems can significantly improve decolorization rates compared to conventional anaerobic or electrolytic treatments alone. globethesis.com In such systems, the electrodes can act as electron acceptors or donors, facilitating the redox reactions involved in dye degradation by the microbial community.

Future investigations should focus on enriching and acclimatizing microbial consortia capable of efficiently degrading this compound in a bio-electrochemical environment. Research is needed to optimize reactor design, electrode materials, and operating conditions (e.g., pH, temperature, and external voltage) to maximize degradation efficiency and energy recovery. Elucidating the metabolic pathways and the role of electron transfer mechanisms in the degradation process will be critical for the successful implementation of this technology.

| System Type | Target Dye | Key Findings | Relevance for this compound Research |

|---|---|---|---|

| Bio-electrochemical Anaerobic System | C.I. Reactive Blue 5, C.I. Reactive Red 20 | Decolorization rate improved by over 15% compared to single anaerobic or electrolysis systems. The process followed first-order reaction kinetics. globethesis.com | Demonstrates the potential for enhanced degradation through combined biotic and abiotic electrochemical processes. |

| Divided/Undivided Electrochemical Reactors | Reactive Black 5 | A divided reactor allowed for both discoloration and a decrease in Chemical Oxygen Demand (COD) through •OH-mediated oxidation. nih.gov | Highlights the importance of reactor configuration in achieving complete mineralization in electrochemical systems. |

Advanced Spectroscopic and Chromatographic Techniques for Real-time Monitoring and Metabolite Identification